

Safety Data Sheet for Flutamide-d7: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Flutamide-d7	
Cat. No.:	B1366546	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for **Flutamide-d7** (CAS No. 223134-72-3), a deuterated analog of Flutamide. Given the limited availability of a dedicated Safety Data Sheet (SDS) for **Flutamide-d7**, this document primarily relies on the extensive safety information available for the parent compound, Flutamide (CAS No. 13311-84-7). The toxicological and handling precautions for Flutamide are considered directly applicable to **Flutamide-d7**, as deuterium labeling is not expected to significantly alter its hazardous properties.

Flutamide-d7 is primarily used as an internal standard in analytical and pharmacokinetic research to enable precise quantification of Flutamide in biological samples.[1] It is a nonsteroidal antiandrogen and is considered an antineoplastic agent.[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties for **Flutamide-d7** and the parent compound Flutamide are presented below for comparative reference.



Property	Flutamide-d7	Flutamide
CAS Number	223134-72-3[4]	13311-84-7
Molecular Formula	C11H4D7F3N2O3[4]	C11H11F3N2O3[5]
Molecular Weight	283.3 g/mol [4]	276.21 g/mol [6]
Appearance	Solid[4]	White powder
Solubility	Soluble in Methanol[4]	>41.4 μg/mL (at pH 7.4)[6]
Melting Point	Not available	111.5-112.5 °C[6]
LogP	3.3[5]	3.35[6]
Storage Temperature	-20°C[4]	Room Temperature

Hazard Identification and Classification

Flutamide is classified as a hazardous substance. The following hazard information is based on the Globally Harmonized System (GHS) and is applicable to **Flutamide-d7**.



Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed[7]
Acute Toxicity, Dermal	4	H312: Harmful in contact with skin[8]
Acute Toxicity, Inhalation	4	H332: Harmful if inhaled[8]
Reproductive Toxicity	1A/2	H360Fd: May damage fertility. Suspected of damaging the unborn child.[7]
Carcinogenicity	2	H351: Suspected of causing cancer[7]
Specific Target Organ Toxicity (Repeated Exposure)	1	H372: Causes damage to organs (endocrine system, liver) through prolonged or repeated exposure.[7]
Hazardous to the Aquatic Environment, Chronic	2	H411: Toxic to aquatic life with long lasting effects.[7]

Signal Word: Danger[7]

Hazard Pictograms:

- GHS07 (Exclamation Mark)[7]
- GHS08 (Health Hazard)[7]
- GHS09 (Environment)[7]

Toxicological Information

The primary toxicological concerns associated with Flutamide, and by extension **Flutamide-d7**, are hepatotoxicity and reproductive toxicity.



Toxicity Endpoint	Value	Species	Reference
LD50, Oral	787 mg/kg	Rat	[8][9]
LD50, Intraperitoneal	289 mg/kg	Rat	[8]
TDLo, Oral (Human)	310 mg/kg	Human	[8]
TDLo, Subcutaneous	17.5 mg/kg	Rat	[8]

Hepatotoxicity: Flutamide has been associated with severe liver toxicity, including cholestatic hepatitis, hepatocellular necrosis, and fatalities.[10][11] Regular monitoring of liver function is recommended during its use.[10] The mechanism is thought to involve mitochondrial toxicity. [10]

Reproductive Toxicity: Flutamide is an antiandrogen and can cause developmental toxicity.[6] It is suspected of damaging fertility and the unborn child.[7]

Experimental Protocols

Detailed experimental protocols are not typically provided in safety data sheets. However, the toxicological data presented are generally derived from standardized studies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Example: OECD Test Guideline 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents)

A study based on this guideline was performed on Flutamide in rats.[12] The general methodology is as follows:

- Test Animals: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strains) are used.
 Animals are randomized into control and treatment groups.
- Dosage: Flutamide is administered orally by gavage once daily for 28 days at multiple dose levels (e.g., 0, 0.25, 1, and 4 mg/kg body weight/day).[12] A control group receives the vehicle only.
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.



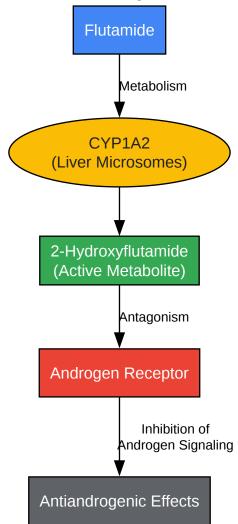
- Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.
- Necropsy and Histopathology: At the end of the 28-day period, animals are euthanized. A full necropsy is performed, and organ weights are recorded. Tissues, particularly endocrinerelated organs, are preserved for microscopic examination.[12]
- Data Analysis: Statistical analysis is performed to determine any significant differences between the treated and control groups.

Signaling Pathways and Workflows Metabolic Activation of Flutamide

Flutamide is a prodrug that is metabolized to a more active form, 2-hydroxyflutamide, primarily by the cytochrome P450 enzyme CYP1A2 in human liver microsomes.[4] This metabolic activation is crucial for its therapeutic effect but is also implicated in its toxicity.



Metabolic Pathway of Flutamide





Safe Handling Workflow for Flutamide-d7 Start Handling Assess Hazards: - Read SDS **Understand Risks** Don Personal Protective Equipment: - Nitrile Gloves - Safety Glasses - Lab Coat Use Engineering Controls: Chemical Fume Hood Weighing and Preparation Handling and Use in Experiment Decontaminate Work Area Dispose of Waste Properly: - Hazardous Waste Stream Remove PPE Wash Hands Thoroughly **End Handling**

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